molecular formula C8H8ClNO2 B11905516 Methyl 5-chloro-4-methylnicotinate

Methyl 5-chloro-4-methylnicotinate

Cat. No.: B11905516
M. Wt: 185.61 g/mol
InChI Key: UDKQGNJLYLYNOS-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-methylnicotinate is a chemical compound with the molecular formula C8H8ClNO2 It is a derivative of nicotinic acid, specifically a methyl ester of 5-chloro-4-methylnicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-4-methylnicotinate typically involves the esterification of 5-chloro-4-methylnicotinic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids or ketones.

    Reduction: The major products are alcohols or amines.

    Substitution: The major products depend on the nucleophile used but can include various substituted nicotinates.

Scientific Research Applications

Methyl 5-chloro-4-methylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-methylnicotinate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by modulating the activity of enzymes or receptors involved in metabolic pathways. For example, it may inhibit certain enzymes, leading to altered cellular processes and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A methyl ester of nicotinic acid, used for its vasodilatory properties.

    5-chloronicotinic acid: A precursor in the synthesis of Methyl 5-chloro-4-methylnicotinate.

    4-methylnicotinic acid: Another derivative of nicotinic acid with similar structural features.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a methyl group on the nicotinic acid ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 5-chloro-4-methylnicotinate (M5C4MN) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article reviews its antimicrobial, anti-inflammatory, and other therapeutic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

M5C4MN is characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 4-position of the nicotinic acid ring. This unique structure contributes to its distinct biological activity compared to other nicotinic derivatives.

Antimicrobial Properties

M5C4MN has shown promising antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for M5C4MN against these bacteria have been reported as follows:

Pathogen MIC (μg/mL)
Staphylococcus aureus32
Bacillus subtilis64

These results suggest that M5C4MN could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Studies have indicated that M5C4MN may possess anti-inflammatory properties. The compound appears to modulate the activity of specific enzymes involved in inflammatory pathways, potentially reducing inflammation in biological systems. While detailed mechanisms remain to be fully elucidated, preliminary data suggest that M5C4MN could inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

The biological activity of M5C4MN is believed to stem from its interaction with various molecular targets within cells. Specifically, it may influence enzyme activity and receptor modulation, leading to altered cellular processes. For instance, its structural features allow it to interact with metabolic pathways that regulate inflammation and microbial resistance.

Case Studies

  • Antimicrobial Efficacy : A study conducted on M5C4MN's effect against Staphylococcus aureus demonstrated significant growth inhibition at concentrations as low as 32 μg/mL. This finding positions M5C4MN as a candidate for further development in treating infections caused by resistant bacterial strains .
  • Inflammation Model : In an experimental model of inflammation, M5C4MN was administered to assess its effects on edema formation. Results indicated a reduction in swelling compared to control groups, suggesting its potential utility in anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of M5C4MN, it is beneficial to compare it with structurally similar compounds:

Compound Name Similarity Index Unique Features
Methyl nicotinate0.92Lacks chlorine; primarily vasodilatory effects
Methyl 4-chloro-6-methylnicotinate0.94Different chlorine position; varying bioactivity
Methyl 5-amino-6-chloronicotinate0.87Contains an amino group; potentially more polar

This table illustrates how the structural modifications in M5C4MN contribute to its distinct biological properties compared to other nicotinic derivatives .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

methyl 5-chloro-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H8ClNO2/c1-5-6(8(11)12-2)3-10-4-7(5)9/h3-4H,1-2H3

InChI Key

UDKQGNJLYLYNOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1C(=O)OC)Cl

Origin of Product

United States

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